The synthesis of delta1-tetrahydrocannabiorcol involves several intricate steps, including reductions and deoxygenations, often employing Lewis acid catalysis. A notable method includes using benzylidene acetone dienophiles coupled with diene partners under mildly Lewis acidic conditions. This approach allows for the formation of the desired compound through controlled cyclization reactions. Industrially, cannabinoids are typically extracted from Cannabis pollen, followed by purification processes that may involve liquid chromatography-tandem mass spectrometry for quantification and analysis .
Delta1-Tetrahydrocannabiorcol has a molecular formula of , indicating it contains 17 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The structure features a complex arrangement typical of cannabinoids, including multiple stereocenters that contribute to its unique properties.
Delta1-Tetrahydrocannabiorcol participates in various chemical reactions typical of organic compounds. These include:
The outcomes of these reactions can lead to various derivatives that may have distinct biological activities or properties .
The primary mechanism through which delta1-tetrahydrocannabiorcol exerts its effects is through the activation of the TRPA1 calcium channel. This channel plays a crucial role in nociception (the sensory perception of pain). Unlike other cannabinoids that target cannabinoid receptors, this compound's action on TRPA1 suggests potential analgesic properties without psychoactive effects. Research indicates that activation of spinal TRPA1 channels can lead to pain modulation, making delta1-tetrahydrocannabiorcol a candidate for therapeutic applications in pain management .
Delta1-Tetrahydrocannabiorcol exhibits several physical and chemical properties relevant to its classification as a cannabinoid:
Delta1-Tetrahydrocannabiorcol holds promise for various scientific applications, particularly in pharmacology and therapeutic settings. Its unique mechanism of action on TRPA1 channels positions it as a potential candidate for developing non-psychoactive pain relief medications. Additionally, its structural similarity to other cannabinoids may allow it to be studied as part of broader research into cannabinoid pharmacology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3